molecular formula C14H29Cl2N3O B1532280 1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride CAS No. 1221723-73-4

1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride

Cat. No.: B1532280
CAS No.: 1221723-73-4
M. Wt: 326.3 g/mol
InChI Key: ONPCCAIFVHOGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure: This compound features two piperidine rings connected via an ethanone bridge. One piperidine is substituted with a dimethylamino group at the 4-position, while the other retains a piperidin-4-yl moiety. The dihydrochloride salt enhances solubility and stability, critical for pharmacological applications .

Properties

IUPAC Name

1-[4-(dimethylamino)piperidin-1-yl]-2-piperidin-4-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O.2ClH/c1-16(2)13-5-9-17(10-6-13)14(18)11-12-3-7-15-8-4-12;;/h12-13,15H,3-11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPCCAIFVHOGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride, also known as N,N-dimethyl-1-(4-piperidinylacetyl)-4-piperidinamine dihydrochloride, is a synthetic compound with significant interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : N,N-dimethyl-1-(4-piperidinylacetyl)-4-piperidinamine dihydrochloride
  • CAS Number : 1221723-73-4
  • Molecular Formula : C14H27N3O·2ClH
  • Molecular Weight : 303.31 g/mol

The compound primarily acts as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its piperidine structure suggests potential interactions with various receptors, including:

  • Dopamine Receptors : Influencing dopaminergic pathways which may affect mood and cognition.
  • Serotonin Receptors : Potentially modulating serotonergic activity, impacting anxiety and depression.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar piperidine derivatives. For instance, compounds with piperidine moieties have shown promising antibacterial and antifungal activities against various strains:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported between 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Research indicates that compounds structurally related to 1-[4-(dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one may exhibit neuroprotective properties. For example:

  • Inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a target for neurodegenerative diseases, have shown improved metabolic stability and reduced cytotoxicity .

Case Studies

Several case studies have highlighted the biological relevance of similar compounds:

  • GSK Inhibition : A study demonstrated that enantiopure derivatives of piperidine-based compounds inhibited GSK-3β effectively, suggesting potential applications in Alzheimer's disease treatment .
  • Antimicrobial Testing : A comprehensive evaluation of alkaloids revealed that modifications on the piperidine ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Data Tables

Compound NameCAS NumberActivity TypeMIC (mg/mL)Reference
This compound1221723-73-4Antibacterial0.0039 - 0.025
GSK Inhibitor DerivativeVariousNeuroprotectiveN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Scaffolds
Compound Name CAS No. Molecular Weight Key Structural Features Pharmacological Notes
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride 1286265-79-9 292.2 Pyridine ring, aminomethyl-piperidine Research use only; no GHS classification
1-{4-[(4-Amino-1H-pyrazol-1-yl)methyl]-1-piperidinyl}-2-(dimethylamino)ethanone dihydrochloride 1361114-76-2 Pyrazole-methyl substituent No activity data available
(4-Amino-1-piperidinyl)(1-piperidinyl)methanone hydrochloride 651056-87-0 Dual piperidine, carboxamide linkage Preclinical evaluation pending
1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride 1909319-76-1 Amino linker between piperidines Cataloged for life science research

Key Observations :

  • Solubility : Dihydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than neutral forms, aiding bioavailability.
Pharmacological Activity
  • Anti-Ulcer Potential: Piperidine-linked dihydropyrimidinones () showed anti-ulcer activity via histopathological evaluation (compounds 3, 8, 11, 15).
Physicochemical Properties
Property Target Compound [4-(Aminomethyl)piperidin-1-yl]methanone ()
Molecular Weight 326.31 g/mol 292.2 g/mol
Solubility Likely high (salt form) Not specified
Stability Stable under recommended storage Avoid moisture, incompatible with strong oxidizers

Tables and Figures :

  • Table 1 : Structural comparison of piperidine derivatives.
  • Table 2 : Physicochemical properties of dihydrochloride salts.

References : Anti-ulcer activity of piperidine derivatives. Structural and safety data for analogues. Target compound’s commercial and molecular details.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride

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